molecular formula C9H11NO2 B1355013 [(3-Methylphenyl)amino]acetic acid CAS No. 21911-67-1

[(3-Methylphenyl)amino]acetic acid

Cat. No. B1355013
CAS RN: 21911-67-1
M. Wt: 165.19 g/mol
InChI Key: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)amino]acetic acid is a high-quality chemical that can be used as a reagent, intermediate, or building block in the synthesis of other compounds . It is useful for the synthesis of complex compounds . The molecular formula of [(3-Methylphenyl)amino]acetic acid is C9H11NO2 .


Molecular Structure Analysis

The molecular formula of [(3-Methylphenyl)amino]acetic acid is C9H11NO2 . This indicates that it contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact molecular structure is not provided in the search results.

Scientific Research Applications

  • Antiviral Activity

    • Application: Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: The compound mentioned above had an IC50 of 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Plant Growth Regulation

    • Application: Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, has been used to affect biomass, phenolic profile, and bioactivity in Mentha rotundifolia L .
    • Method: The exogenous application of IAA and cytokinin-like 6-benzyl amino purine (BAP) was investigated on plant biomass and the phytochemical and biological parameters of Mentha rotundifolia L. aerial parts and roots .
    • Results: The application of IAA and BAP significantly influenced the accumulation of phenolic compounds in the plant organs .
  • Anti-inflammatory Activity

    • Application: Indole derivatives have been found to possess anti-inflammatory activity . For example, certain indole derivatives have been reported to inhibit the production of pro-inflammatory cytokines .
    • Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In general, these compounds are tested in vitro or in vivo for their ability to inhibit inflammatory responses .
    • Results: The results would depend on the specific compound and the model of inflammation used. Some indole derivatives have been found to significantly reduce inflammation in animal models .
  • Antioxidant Activity

    • Application: Some indole derivatives have been found to possess antioxidant activity . Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals .
    • Method: The antioxidant activity of indole derivatives is usually assessed using in vitro assays, such as the DPPH radical scavenging assay or the ABTS radical cation decolorization assay .
    • Results: The results would depend on the specific compound and the assay used. Some indole derivatives have been found to have potent antioxidant activity, comparable to that of standard antioxidants like ascorbic acid .
  • Anticancer Activity

    • Application: Indole derivatives have been found to possess anticancer activity . For example, certain indole derivatives have been reported to inhibit the growth of cancer cells .
    • Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In general, these compounds are tested in vitro or in vivo for their ability to inhibit the growth of cancer cells .
    • Results: The results would depend on the specific compound and the model of cancer used. Some indole derivatives have been found to significantly reduce the growth of cancer cells in animal models .
  • Antimicrobial Activity

    • Application: Some indole derivatives have been found to possess antimicrobial activity . Antimicrobials are compounds that can prevent the growth of microorganisms, such as bacteria and fungi .
    • Method: The antimicrobial activity of indole derivatives is usually assessed using in vitro assays, such as the disk diffusion assay or the broth dilution method .
    • Results: The results would depend on the specific compound and the type of microorganism tested. Some indole derivatives have been found to have potent antimicrobial activity, comparable to that of standard antimicrobials like ampicillin .

properties

IUPAC Name

2-(3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHCNDYGNYTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312211
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methylphenyl)amino]acetic acid

CAS RN

21911-67-1
Record name N-(3-Methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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